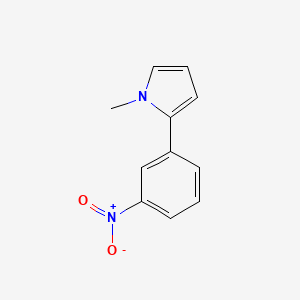

1-Methyl-2-(3-nitrophenyl)-1H-pyrrole

描述

属性

分子式 |

C11H10N2O2 |

|---|---|

分子量 |

202.21 g/mol |

IUPAC 名称 |

1-methyl-2-(3-nitrophenyl)pyrrole |

InChI |

InChI=1S/C11H10N2O2/c1-12-7-3-6-11(12)9-4-2-5-10(8-9)13(14)15/h2-8H,1H3 |

InChI 键 |

FHCRKEROQICYRV-UHFFFAOYSA-N |

规范 SMILES |

CN1C=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Reaction Protocol:

- Preparation of 1,4-Diketone Precursor :

- Cyclocondensation with Methylamine :

Yield : 45–60% (dependent on diketone purity).

Limitations :

- Low regioselectivity if asymmetric diketones are used.

- Limited commercial availability of nitrophenyl-substituted diketones necessitates multistep precursor synthesis.

Transition Metal-Catalyzed Cyclization of Nitroalkenes

Indium triflate [In(OTf)₃]-catalyzed cyclization of α-oxoketene-N,S-acetals with β-nitrostyrenes offers a regioselective route.

Optimized Conditions:

- Reactants :

- α-Oxoketene-N,S-acetal (1.0 mmol)

- β-Nitrostyrene (1.0 mmol, 3-nitrophenyl-substituted)

- Catalyst : In(OTf)₃ (10 mol%)

- Solvent : Neat

- Temperature : 55°C, 6–8 h

- High regiocontrol for 2,3,4,5-tetrasubstituted pyrroles.

- Tolerance of electron-withdrawing groups (e.g., nitro).

Reductive Cyclization of Nitro-Containing Intermediates

Base-mediated reductive cyclization of nitro-substituted cyclohexane derivatives provides access to pyrrole cores.

Key Steps:

- Nitroalkene Formation :

- 3-Nitrobenzaldehyde reacts with methyl acrylate via Knoevenagel condensation.

- Cyclization :

- Treatment with NaHCO₃ in NMP at 150°C induces intramolecular reductive cyclization.

Yield : 50–55%.

Mechanistic Insight :

- Nitro group acts as a masked amine, facilitating ring closure upon reduction.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Paal-Knorr | 45–60 | Well-established | Low diketone availability |

| In(OTf)₃ Catalysis | 68–75 | High regioselectivity | Requires specialized catalysts |

| Reductive Cyclization | 50–55 | Nitro group as directing moiety | High temperatures required |

| Suzuki Coupling | 70–80 | Modularity, scalability | Requires halogenated precursors |

化学反应分析

Types of Reactions

1-Methyl-2-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Potassium permanganate, nitric acid.

Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed

Reduction: Amino derivatives.

Oxidation: Nitroso or nitro derivatives.

Substitution: Various substituted pyrrole derivatives.

科学研究应用

Synthesis and Characterization

1-Methyl-2-(3-nitrophenyl)-1H-pyrrole can be synthesized through arylation of N-methylpyrrole . Detailed information regarding its synthesis can be found in Royal Society of Chemistry publications . Spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, are crucial for characterizing this compound .

- Arylation Reactions: this compound is a product in the arylation of N-methylpyrrole with substituted iodobenzenes . For example, it is produced from the reaction of 1-iodo-4-nitrobenzene and N-methylpyrrole .

Potential Medicinal Chemistry Applications

- Building Block for Bioactive Molecules: Pyrrole derivatives are widely recognized as biologically active scaffolds . They are incorporated into cholesterol-reducing drugs, antitumor agents, and inhibitors of reverse transcriptase and DNA polymerases .

- Anti-HIV-1 Activity: Modified pyrrole compounds have demonstrated improved anti-HIV-1 activity . These compounds were synthesized based on the structure of the HIV-1 gp41 binding site for small molecule inhibitors .

- Anticancer Agents: Certain 3-aroyl-1-arylpyrrole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown potent inhibition of tubulin polymerization and cancer cell growth .

Spectrochemical Analysis

- Pyrroles are utilized as reagents in spectrochemical analysis . Although specific applications of this compound in spectrochemical analysis are not detailed in the provided references, the general use of pyrroles in this field suggests a potential application .

Case Studies

作用机制

The mechanism of action of 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in interactions with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

相似化合物的比较

Positional Isomers: Nitro Group Placement

1-Methyl-3-nitro-1H-pyrrole (CAS 823-72-3)

- Molecular Formula : C₅H₆N₂O₂

- Molecular Weight : 126.11 g/mol

- Key Difference : The nitro group is directly attached to the pyrrole ring at the 3-position instead of the phenyl ring.

- Impact :

- Electronic Effects : The nitro group at the pyrrole 3-position increases the ring’s electron deficiency, reducing nucleophilic substitution reactivity compared to the target compound, where the nitro group is on the phenyl ring .

- Synthetic Utility : Acts as an intermediate for further functionalization but lacks the extended conjugation offered by the 3-nitrophenyl substituent.

Organometallic Analogs: Stannyl Derivatives

1-Methyl-2-(trimethylstannyl)-1H-pyrrole

- Molecular Formula : C₈H₁₅NSn

- Molecular Weight : 243.93 g/mol

- Key Difference : Replacement of the 3-nitrophenyl group with a trimethylstannyl (-SnMe₃) substituent.

- Impact :

- Reactivity : The stannyl group enables participation in Stille cross-coupling reactions, as demonstrated in copper(I)-mediated couplings with sulfur electrophiles (e.g., synthesis of thioether derivatives) .

- Steric Effects : The bulky stannyl group may hinder reactions at the pyrrole 2-position, unlike the planar 3-nitrophenyl group in the target compound.

Sulfonyl and Aroyl Derivatives

4-Aroyl-3-sulfonyl-1H-pyrroles

- General Structure : Substituents include sulfonyl (-SO₂) and aroyl (-COAr) groups.

- Key Differences : These compounds feature sulfonyl and aroyl groups at the pyrrole 3- and 4-positions, respectively.

- Impact: Biological Activity: Derivatives such as 7c and 9c exhibit notable antimicrobial activity, attributed to the sulfonyl group’s electron-withdrawing effects and enhanced intermolecular interactions . Electronic Properties: The sulfonyl group further polarizes the pyrrole ring, contrasting with the nitro group’s conjugation effects in the target compound.

Aliphatic and Aromatic Hybrids

(S)-1-Methyl-2-(5-methyl-1-phenylhexan-3-yl)-1H-pyrrole

- Molecular Formula : C₁₇H₂₂N₂

- Key Difference : A branched aliphatic chain replaces the 3-nitrophenyl group.

- Impact :

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Example Reaction |

|---|---|---|---|

| 3-Nitrophenyl | Strong EWG | Planar | Electrophilic substitution (e.g., nitration) |

| Trimethylstannyl | Mild EWG | Bulky | Cross-coupling (e.g., Cu-mediated) |

| Sulfonyl | Strong EWG | Moderate | Nucleophilic displacement |

| Aliphatic chains | Neutral | High | Limited ring reactivity |

Key Research Findings

- Electronic Modulation : The 3-nitrophenyl group in the target compound enhances conjugation and stabilizes negative charge, making it suitable for applications requiring electron-deficient aromatic systems .

- Synthetic Versatility : Stannyl derivatives are pivotal in metal-catalyzed reactions, whereas the nitro group’s positional isomers highlight the importance of substituent placement in directing reactivity .

常见问题

Q. Q1. What are the common synthetic routes for preparing 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer: The Clauson-Kass pyrrole synthesis is a foundational method for constructing substituted pyrroles. For this compound, the reaction typically involves condensation of a β-dicarbonyl compound with an amine, followed by nitration or direct coupling of a pre-functionalized nitroaryl group. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability .

- Catalysis : Acidic or Lewis acid catalysts (e.g., ZnCl₂) improve regioselectivity for the 2-position .

- Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of the nitro group .

Column chromatography (ethyl acetate/hexane) is commonly used for purification, with yields ranging from 50–70% .

Advanced Synthesis

Q. Q2. How can sulfonation and oxidation steps be optimized to introduce functional groups at the pyrrole core?

Methodological Answer: Sulfonation at the pyrrole’s β-position requires careful stoichiometry to avoid over-oxidation. For example, peroxymonosulfuric acid (2 equiv.) in methanol/water (1:1 v/v) at room temperature selectively sulfonates the 2-position, as shown in analogous compounds . TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion. Post-sulfonation, oxidation with KMnO₄ or H₂O₂/Fe²⁺ can introduce carbonyl groups, but excess oxidant must be avoided to prevent ring degradation .

Basic Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key diagnostic signals include the methyl group at δ ~3.6 ppm (singlet) and aromatic protons from the 3-nitrophenyl substituent (δ 7.4–8.3 ppm, multiplet) .

- IR Spectroscopy : The nitro group exhibits strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- TLC : Rf values in ethyl acetate/hexane (1:2) help track reaction progress .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in substituent positioning or tautomerism?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) is indispensable for unambiguous structural assignment. For this compound:

- Data collection : High-resolution (<1.0 Å) datasets minimize thermal motion artifacts .

- Refinement : SHELXL refines hydrogen atom positions using riding models, with R1 values <5% indicating high confidence .

- Validation : PLATON checks for missed symmetry or twinning, critical for nitro-group orientation .

Computational Methods

Q. Q5. How can computational tools like SMILES notation aid in database searches for analogous compounds?

Methodological Answer:

The SMILES string for this compound is Cn1c(cc(c1)[N+](=O)[O-])c2cccc(c2)[N+](=O)[O-], where [nH] denotes the pyrrole nitrogen. This notation enables efficient searching in databases (e.g., PubChem, Reaxys) for analogs with modified substituents . Molecular docking (AutoDock Vina) can further predict binding affinities if the compound is bioactive .

Substituent Effects

Q. Q6. How does the electron-withdrawing nitro group influence the pyrrole ring’s reactivity and spectroscopic properties?

Methodological Answer: The 3-nitrophenyl group:

- Electronic effects : Deactivates the pyrrole ring via resonance, directing electrophilic substitution to the 4- and 5-positions .

- Spectroscopic shifts : Deshields adjacent protons, causing downfield NMR shifts (Δδ ~0.5 ppm) compared to non-nitrated analogs .

- Stability : Enhances resistance to oxidation but increases sensitivity to reducing agents .

Data Contradictions

Q. Q7. How should researchers address discrepancies in reported yields or purity across studies?

Methodological Answer:

- Source validation : Cross-check synthesis protocols from peer-reviewed journals (e.g., Chem. Eur. J.) rather than supplier data .

- Reproducibility : Strictly control variables like solvent grade (HPLC vs. technical) and catalyst purity. For example, peroxymonosulfuric acid from Sigma-Aldrilo yields 68% sulfonation vs. 50% with lower-purity reagents .

- Analytical rigor : Use HRMS (error <2 ppm) and HPLC (≥98% purity) to verify compound identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。